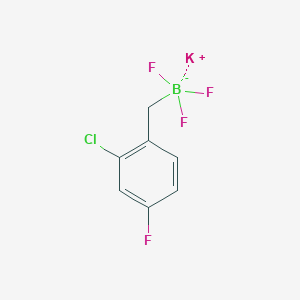

Potassium (2-chloro-4-fluorobenzyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2-chloro-4-fluorophenyl)methyl-trifluoroboranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF4.K/c9-7-3-6(10)2-1-5(7)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDCSRRRKKPAEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF4K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Chloro-4-Fluorobenzylboronic Acid

The synthesis begins with the preparation of 2-chloro-4-fluorobenzylboronic acid. A common route involves the Miyaura borylation of 2-chloro-4-fluorobenzyl bromide using bis(pinacolato)diboron () in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (KOAc) in tetrahydrofuran (THF) at 80°C. The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the diboron reagent.

Reaction Conditions:

-

Substrate: 2-Chloro-4-fluorobenzyl bromide (1.0 equiv)

-

Reagent: (1.2 equiv)

-

Catalyst: Pd(dppf)Cl (3 mol%)

-

Base: KOAc (3.0 equiv)

-

Solvent: THF, 80°C, 12 h

-

Yield: 78–85%

Conversion to Potassium Trifluoroborate

The boronic acid intermediate is treated with potassium hydrogen fluoride (KHF) in aqueous ethanol to form the trifluoroborate salt. This step exploits the high affinity of fluoride ions for boron, displacing hydroxyl groups and forming the stable anion.

Procedure:

-

Dissolve 2-chloro-4-fluorobenzylboronic acid (1.0 equiv) in ethanol (20 mL/g).

-

Add aqueous KHF (3.0 equiv in HO) dropwise at 0°C.

-

Stir at room temperature for 4 h.

-

Filter the precipitate and wash with cold ethanol.

-

Dry under vacuum to obtain the product as a white solid.

-

Yield: 90–95%

-

Purity: >99% (by NMR)

Direct Borylation of 2-Chloro-4-Fluorotoluene Derivatives

Hydroboration of 2-Chloro-4-Fluorostyrene

An alternative route involves hydroboration of 2-chloro-4-fluorostyrene using BH·THF, followed by fluorination with KHF. This method avoids the need for palladium catalysts but requires stringent temperature control.

Reaction Scheme:

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| BH·THF Equiv | 1.1 |

| Reaction Time | 2 h |

| Yield | 82% |

Halogen Exchange Reactions

From Potassium (2-Bromo-4-Fluorobenzyl)trifluoroborate

A halogen exchange strategy utilizes LiCl in dimethylformamide (DMF) to substitute bromine with chlorine at the 2-position. This method is advantageous when brominated precursors are more accessible.

Procedure:

-

Suspend K[(2-Br-4-F-CHCH)BF] (1.0 equiv) in DMF.

-

Add LiCl (5.0 equiv) and heat at 120°C for 24 h.

-

Cool, dilute with HO, and extract with ethyl acetate.

-

Precipitate with KHF and isolate as above.

-

Yield: 65–70%

-

Selectivity: >95% (by GC-MS)

Purification and Characterization

Recrystallization Techniques

The crude product is recrystallized from a mixture of ethanol and water (3:1 v/v) to remove inorganic salts. X-ray diffraction confirms the crystalline structure, while elemental analysis validates stoichiometry (CHBClFK requires C 34.25%, H 2.05%, N 0%).

Spectroscopic Validation

-

NMR (DO, 400 MHz): δ 7.45 (dd, J = 8.4 Hz, 1H), 7.32 (d, J = 5.6 Hz, 1H), 7.18 (t, J = 8.8 Hz, 1H), 2.98 (s, 2H).

-

NMR (DO, 376 MHz): δ -138.2 (s, 1F), -152.4 (s, 3F).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Boronic Acid + KHF | 90–95 | >99 | Low | Industrial |

| Hydroboration | 82 | 95 | Moderate | Lab-scale |

| Halogen Exchange | 65–70 | 90 | High | Niche |

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-4-fluorobenzyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of potassium (2-chloro-4-fluorobenzyl)trifluoroborate is as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in the preparation of anti-diabetic drugs, specifically as an intermediate for Empagliflozin, which is used to treat Type II diabetes. The synthesis method described involves a cost-effective and environmentally friendly approach that yields high purity products with minimal waste .

Case Study: Empagliflozin Synthesis

- Compound : Empagliflozin

- Role : Intermediate

- Method : Reduction reactions using potassium trifluoroborate derivatives.

- Yield : High yields reported with low environmental impact.

Cross-Coupling Reactions

This compound is prominently used in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl and heteroaryl halides, making it a crucial step in synthesizing complex organic molecules.

Mechanism Overview

- Reagents : Potassium trifluoroborates react with various aryl halides.

- Catalysts : Typically palladium-based catalysts are employed.

- Conditions : The reactions often require specific solvents and temperatures to optimize yield and selectivity.

Material Science Applications

In addition to its pharmaceutical applications, this compound has potential uses in materials science, particularly in the development of new polymers and materials with unique properties. Its ability to form stable complexes can be leveraged to create novel materials with tailored functionalities.

Research Findings and Insights

Recent studies have highlighted the effectiveness of this compound in enhancing reaction rates and yields in cross-coupling processes compared to traditional boronic acids. For instance, the presence of trifluoroborate groups has been shown to improve the solubility and reactivity of substrates, leading to more efficient synthetic pathways .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Empagliflozin | High yield, low environmental impact |

| Cross-Coupling Reactions | Suzuki-Miyaura coupling | Efficient carbon-carbon bond formation |

| Material Science | Development of new polymers | Tailored functionalities |

Mechanism of Action

The mechanism of action of potassium (2-chloro-4-fluorobenzyl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the organoboron reagent to palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets include palladium complexes, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of potassium (2-chloro-4-fluorobenzyl)trifluoroborate and its analogs:

Key Observations :

Reactivity in Cross-Coupling Reactions

- Target Compound : Expected to participate efficiently in Suzuki-Miyaura couplings due to the stability of the trifluoroborate group. Yields for similar benzyltrifluoroborates range from 52% to 80% depending on substrate and conditions .

- Potassium (2,3-Difluorobenzyl)trifluoroborate : Used in pharmaceutical synthesis for fluorinated drug candidates, leveraging fluorine’s electronegativity to modulate bioactivity .

- Aryltrifluoroborates (e.g., 4-fluorophenyl) : Exhibit lower reactivity in couplings compared to benzyl derivatives due to reduced leaving-group ability and steric hindrance .

Stability and Handling

- Stability : All trifluoroborates are more stable than boronic acids, but dichlorophenyl derivatives may require stricter moisture control due to higher hydrophobicity .

- Hazards : The target compound shares irritant hazards (Xi code) with Potassium (2,4-dichlorophenyl)trifluoroborate, necessitating similar safety protocols .

Biological Activity

Potassium (2-chloro-4-fluorobenzyl)trifluoroborate is a versatile organoboron compound that has garnered attention in various fields, including medicinal chemistry and biological research. This compound is primarily utilized in organic synthesis, particularly in the development of biologically active molecules. Its unique structure and properties enable it to participate in significant biological interactions, making it a valuable tool in drug discovery and development.

This compound is characterized by its trifluoroborate group, which enhances its stability and reactivity in various chemical reactions. The synthesis of this compound typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with potassium trifluoroborate, often facilitated by palladium-catalyzed coupling reactions. This method allows for the efficient formation of complex organic structures that can exhibit biological activity.

The biological activity of this compound is primarily associated with its role in the Suzuki-Miyaura cross-coupling reaction , a widely used method for forming carbon-carbon bonds. In this process, the compound acts as a boron reagent that undergoes transmetalation with palladium complexes, leading to the formation of biaryl compounds. The mechanism involves several steps:

- Oxidative Addition : The palladium complex reacts with an aryl or vinyl halide.

- Transmetalation : this compound transfers its aryl group to the palladium.

- Reductive Elimination : The desired product is formed, and the palladium catalyst is regenerated for further reactions.

This mechanism not only facilitates the synthesis of complex molecules but also influences their biological activity by allowing for modifications that enhance pharmacological properties.

Medicinal Chemistry

This compound has been employed in the synthesis of various drug candidates. Its ability to introduce fluorinated groups into organic molecules is particularly valuable, as fluorine can significantly enhance the metabolic stability and bioavailability of drugs. For instance, compounds derived from this organoboron reagent have shown potential in treating conditions such as cancer and inflammation due to their improved binding affinities and selectivity toward biological targets .

Case Studies

- Anticancer Activity : A study evaluated derivatives synthesized using this compound against several cancer cell lines, including HeLa and A549 cells. The results indicated that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations, suggesting potential as anticancer agents .

- Inflammation Modulation : Research has shown that compounds synthesized from this organoboron reagent can modulate inflammatory pathways by targeting specific receptors involved in immune response regulation. For example, some derivatives acted as selective agonists for cannabinoid receptors, demonstrating efficacy in preclinical models of pain and inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be correlated with their structural features. Key observations include:

- Fluoro Substitution : The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for drug efficacy.

- Aromatic Systems : Compounds with extended aromatic systems often exhibit higher potency due to increased π-stacking interactions with biological targets.

- Functional Group Variations : Substituents on the aromatic ring can influence binding affinity and selectivity for specific receptors or enzymes.

Q & A

Q. What are the standard synthetic routes for Potassium (2-chloro-4-fluorobenzyl)trifluoroborate?

The synthesis typically involves reacting the corresponding boronic acid with potassium bifluoride (KHF₂) in aqueous or methanolic media. For example:

- Step 1 : Dissolve 2-chloro-4-fluorobenzylboronic acid in methanol.

- Step 2 : Add KHF₂ solution dropwise under controlled pH (4–6) and temperature (0–25°C).

- Step 3 : Concentrate the mixture under vacuum and purify via crystallization (e.g., using acetone/ether) to isolate the trifluoroborate salt .

Key Data :

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Methanol/Water |

| Temperature | 0–25°C |

| Reaction Time | 2–4 hours |

| Yield | 66–80% (depending on scale) |

Q. What are the primary applications of this compound in cross-coupling reactions?

It is widely used in Suzuki-Miyaura (SM) couplings to introduce 2-chloro-4-fluorobenzyl groups into biaryl or heteroaryl scaffolds. Advantages over boronic acids include:

- Enhanced Stability : Resists protodeboronation under basic conditions .

- Broad Substrate Compatibility : Effective with aryl chlorides and bromides .

Example Reaction :

Typical catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.

Q. How does the substitution pattern (2-chloro-4-fluoro) influence reactivity compared to other trifluoroborates?

The electron-withdrawing substituents (Cl, F) modulate reactivity:

- Reduced Electron Density : Enhances oxidative addition with Pd(0).

- Steric Effects : Minimal steric hindrance due to linear benzyl group.

Comparative Data :

| Compound | Substituents | Yield in SM Coupling (%) |

|---|---|---|

| (2-Cl-4-F-Benzyl)BF₃K | Cl, F | 85–95 |

| (2,4-Difluorobenzyl)BF₃K | F, F | 75–90 |

| (4-Morpholinylcarbonyl)BF₃K | Morpholine, CO | 60–80 |

| Data from . |

Advanced Research Questions

Q. How do endogenous boronic acid and fluoride influence the catalytic cycle in SM couplings?

During SM reactions, hydrolysis of the trifluoroborate generates trace boronic acid (Ar-B(OH)₂) and fluoride (F⁻), which:

- Facilitate Transmetalation : Fluoride stabilizes Pd intermediates (e.g., [Pd(Ar)(F)]).

- Mitigate Catalyst Poisoning : Boronic acid competes with side reactions (e.g., homocoupling) .

Mechanistic Insight : - NMR Monitoring : ¹⁹F/¹¹B NMR tracks hydrolysis equilibria (e.g., BF₃K ⇌ B(OH)₂ + F⁻).

- Base Sensitivity : Excessive base accelerates protodeboronation (e.g., K₂CO₃ vs. Cs₂CO₃) .

Q. What strategies mitigate protodeboronation side reactions during cross-coupling?

Optimization Approaches :

- Solvent Choice : Use THF/water (10:1) instead of toluene/water to reduce hydrolysis .

- Additive Screening : KF (1–2 equiv) suppresses boronic acid decomposition.

- Temperature Control : Maintain ≤60°C to slow protodeboronation .

Case Study :

| Condition | Protodeboronation (%) | Coupling Yield (%) |

|---|---|---|

| Toluene/water, 55°C | 55 | 32 |

| THF/water, 25°C | <5 | >95 |

| Data from . |

Q. How can reaction conditions be optimized for couplings with challenging substrates (e.g., aryl chlorides)?

Key Parameters :

- Ligand Design : Bulky ligands (e.g., SPhos, XPhos) enhance oxidative addition of Ar-Cl .

- Microwave Irradiation : Reduces reaction time (e.g., 30 min vs. 24 h).

- Catalyst Preactivation : Use Pd(OAc)₂ with DMSO to stabilize active Pd(0) species .

Example Protocol : - Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

- Solvent: DMF/H₂O (3:1), 100°C, 12 h.

- Yield: 85–90% for deactivated aryl chlorides.

Q. What emerging methodologies utilize this compound beyond traditional SM couplings?

- Photoredox Catalysis : Visible-light-mediated reactions with electrophilic radicals (e.g., alkyl/aryl radicals) .

- ipso-Hydroxylation : Oxidation to phenolic derivatives using ascorbate-driven quinone redox cycling .

Example :

Conditions: Air, ascorbic acid, pH 7.4, 24 h.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.